4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole
Description
4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole is a 1,2,3-thiadiazole derivative characterized by a chlorophenyl group at the 4-position and a cyclohexylsulfanyl substituent at the 5-position. The 1,2,3-thiadiazole core is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, which confers unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the bioactivity of thiadiazole derivatives, including antitubulin, anticonvulsant, and antimicrobial effects . Its structural features—specifically the electron-withdrawing chlorophenyl and bulky cyclohexylsulfanyl groups—distinguish it from related compounds in terms of physicochemical and pharmacological behavior.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-cyclohexylsulfanylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h6-9,12H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLTXDDANBYEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(N=NS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzenediazonium chloride with cyclohexylthiocyanate in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Cytotoxicity and Antitubulin Activity
- Compound 12 (Wu et al.) : 4-(3,4,5-Trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole (Table 1, compound 12) demonstrated potent cytotoxicity and inhibited tubulin polymerization comparably to combretastatin A-4 (CA-4). Its trimethoxyphenyl group enhances π-π stacking with tubulin’s hydrophobic binding pocket, while the hydroxy-methoxy substituent modulates solubility .
- The chlorophenyl group, though less electron-rich than trimethoxyphenyl, retains moderate binding affinity to tubulin.
Anticonvulsant Activity
- Compounds IIf and IIIf (Yar et al.): 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (IIf) and its oxadiazole analog (IIIf) showed anticonvulsant activity. The pyridyl group enhances CNS penetration, while the chlorophenylamino moiety contributes to hydrophobic interactions .
- However, its bulkiness may limit binding to anticonvulsant targets like voltage-gated sodium channels.
Physicochemical Properties
- Key Observations :
Structural and Crystallographic Comparisons
- Isostructural Halogen Derivatives : Compounds 4 (Cl) and 5 (Br) in share triclinic P¯I symmetry but differ in crystal packing due to halogen size. The target compound’s chlorophenyl group likely adopts a planar conformation, while the cyclohexylsulfanyl group introduces steric bulk, disrupting π-stacking interactions observed in fluorophenyl analogs .
Toxicity and Selectivity
- Compound 12 (Wu et al.): Demonstrated low toxicity to normal cells due to the hydroxy-methoxy group’s polarity .
- Target Compound : The cyclohexylsulfanyl group’s hydrophobicity may increase hepatotoxicity risk but could be mitigated by the chlorophenyl group’s moderate electronic profile.
Biological Activity
The compound 4-(4-Chlorophenyl)-5-(cyclohexylsulfanyl)-1,2,3-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 283.78 g/mol. The structure features a thiadiazole ring substituted with a chlorophenyl group and a cyclohexylsulfanyl moiety, contributing to its pharmacological potential.
Biological Activity Overview
- Anticancer Activity : Recent studies have shown that compounds containing thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have been reported to induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
- Mechanism of Action :
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Induces cell cycle arrest at G2/M phase |
| 4i | HepG2 | 2.32 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| This compound | MCF-7/HepG2 | TBD | TBD |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxicity of various thiadiazole derivatives demonstrated that compounds with electron-withdrawing groups like chlorine significantly enhanced anticancer activity. Specifically, the compound containing the chlorophenyl group showed improved selectivity towards cancerous cells compared to normal cells .
Pharmacological Significance
The biological activity of thiadiazoles is attributed to their ability to interact with multiple biological targets. The presence of sulfur and nitrogen atoms in their structure allows for diverse interactions with cellular components, making them promising candidates for drug development.
Table 2: Biological Activities of Thiadiazole Derivatives
| Activity Type | Example Compounds | Observed Effects |
|---|---|---|
| Anticancer | Various thiadiazoles | Induction of apoptosis and cell cycle arrest |
| Antimicrobial | Thiadiazole derivatives | Inhibition of bacterial growth |
| Anti-inflammatory | Selected thiadiazoles | Reduction in inflammatory markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
